molecular formula C22H32N2O B5977243 2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

Katalognummer B5977243
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: HAXILJLKBDJGOI-QBROUFQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane, also known as JNJ-7925476, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of spirocyclic piperidine derivatives and has been found to exhibit promising biological activities.

Wirkmechanismus

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane acts as a competitive antagonist at the OX1R, which blocks the binding of orexin-A and orexin-B, the endogenous ligands of this receptor. This results in the inhibition of downstream signaling pathways, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the release of dopamine in the mesolimbic reward system. By modulating these pathways, this compound has been shown to regulate sleep-wake cycles, food intake, drug-seeking behavior, and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to increase total sleep time and decrease wakefulness in rats and dogs, indicating its potential as a sleep aid. It has also been found to reduce food intake and body weight gain in obese rats, suggesting its potential as an anti-obesity agent. Moreover, this compound has been shown to attenuate cocaine-seeking behavior in rats, indicating its potential as an anti-addiction agent. Finally, this compound has been found to exhibit antidepressant-like effects in mice, suggesting its potential as an antidepressant.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane for lab experiments is its high selectivity and potency for the OX1R, which allows for specific and reliable modulation of this receptor. Moreover, this compound has good pharmacokinetic properties and can be administered orally, making it easy to use in animal studies. However, one of the limitations of this compound is its low aqueous solubility, which can affect its bioavailability and limit its use in some experimental setups.

Zukünftige Richtungen

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has shown promising results in preclinical studies as a potential therapeutic agent for various disease conditions. However, further research is needed to explore its full therapeutic potential and optimize its pharmacological properties. Some of the future directions for research on this compound include:
1. Clinical trials to evaluate its safety and efficacy in humans for sleep disorders, obesity, drug addiction, and depression.
2. Optimization of its pharmacokinetic properties, such as solubility, bioavailability, and half-life, to improve its therapeutic potential.
3. Exploration of its potential as a tool compound for studying the role of the OX1R in various physiological and pathological processes.
4. Investigation of its potential as a combination therapy with other drugs for enhanced therapeutic effects.
5. Development of novel derivatives of this compound with improved selectivity and potency for the OX1R.

Synthesemethoden

The synthesis of 2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that starts with the preparation of the key intermediate, 2,7-diazaspiro[4.5]decane. This intermediate is then reacted with 2-methyl-2-butenoyl chloride and 3-phenylpropylamine to obtain the final product. The overall yield of this synthesis method is reported to be around 20%.

Wissenschaftliche Forschungsanwendungen

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent and selective antagonistic activity against the orexin 1 receptor (OX1R), which is involved in the regulation of sleep-wake cycles, energy homeostasis, and reward processing. This compound has shown promising results in preclinical studies as a potential treatment for sleep disorders, obesity, drug addiction, and depression.

Eigenschaften

IUPAC Name

(E)-2-methyl-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O/c1-3-19(2)21(25)24-16-13-22(18-24)12-8-15-23(17-22)14-7-11-20-9-5-4-6-10-20/h3-6,9-10H,7-8,11-18H2,1-2H3/b19-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXILJLKBDJGOI-QBROUFQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)N1CCC2(C1)CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N1CCC2(C1)CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.